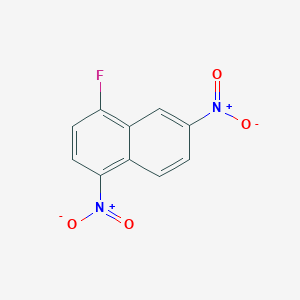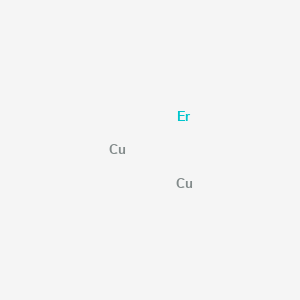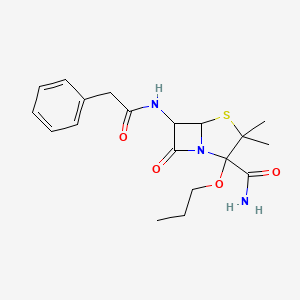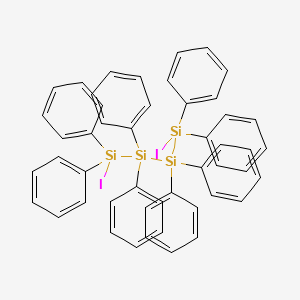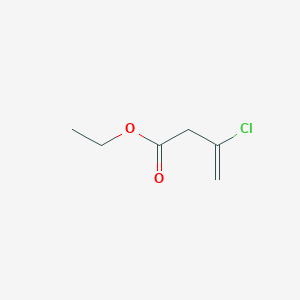
Ethyl 3-chlorobut-3-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-chlorobut-3-enoate is an organic compound with the molecular formula C6H9ClO2 It is an ester derived from the reaction of ethyl alcohol and 3-chlorobut-3-enoic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethyl 3-chlorobut-3-enoate can be synthesized through the esterification of 3-chlorobut-3-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 3-chlorobut-3-enoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of ethyl 3-hydroxybut-3-enoate.
Addition Reactions: The double bond in the compound can participate in addition reactions with halogens or hydrogen halides, resulting in the formation of dihalogenated or halogenated products.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Hydroxide ions, amines, and thiols.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Catalysts: Sulfuric acid, p-toluenesulfonic acid.
Major Products:
- Ethyl 3-hydroxybut-3-enoate
- Dihalogenated or halogenated derivatives
- Carboxylic acids or ketones
Wissenschaftliche Forschungsanwendungen
Ethyl 3-chlorobut-3-enoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of polymers and resins with specific properties.
Analytical Chemistry: It is employed in the development of analytical methods for the detection and quantification of trace metals in environmental samples.
Wirkmechanismus
The mechanism of action of ethyl 3-chlorobut-3-enoate involves its reactivity towards nucleophiles and electrophiles. The chlorine atom and the double bond in the compound make it susceptible to nucleophilic substitution and addition reactions. These reactions are facilitated by the electron-withdrawing nature of the ester group, which stabilizes the transition state and lowers the activation energy.
Vergleich Mit ähnlichen Verbindungen
- Ethyl 3-hydroxybut-3-enoate
- Ethyl but-3-enoate
- Ethyl 3-bromobut-3-enoate
Comparison: Ethyl 3-chlorobut-3-enoate is unique due to the presence of the chlorine atom, which imparts distinct reactivity compared to its analogs. For instance, ethyl 3-hydroxybut-3-enoate lacks the halogen atom, making it less reactive towards nucleophiles. Ethyl but-3-enoate, on the other hand, does not have the halogen or hydroxyl group, resulting in different chemical behavior.
Eigenschaften
CAS-Nummer |
21031-49-2 |
|---|---|
Molekularformel |
C6H9ClO2 |
Molekulargewicht |
148.59 g/mol |
IUPAC-Name |
ethyl 3-chlorobut-3-enoate |
InChI |
InChI=1S/C6H9ClO2/c1-3-9-6(8)4-5(2)7/h2-4H2,1H3 |
InChI-Schlüssel |
VMDQPPMEOOSKGI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC(=C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



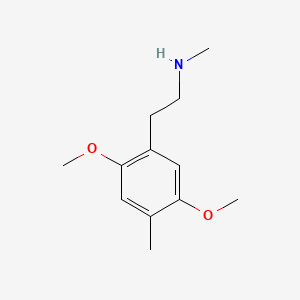
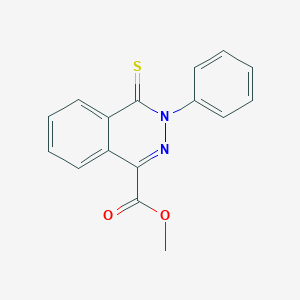

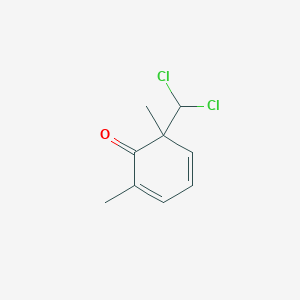
![2-{[Methyl(phenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14710182.png)

![3-Methoxy-5-oxo-6,7-dihydro-5h-benzo[7]annulen-2-yl acetate](/img/structure/B14710199.png)
